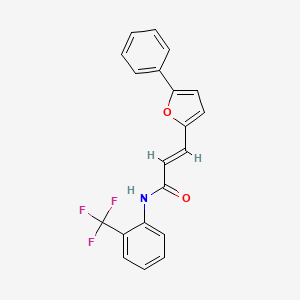
3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide is an organic compound that features a furan ring, a phenyl group, and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide typically involves the reaction of 5-phenyl-2-furan carboxaldehyde with 2-(trifluoromethyl)aniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the acrylamide linkage. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan and phenyl groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-furyl)-2-(2-thienyl)acrylonitrile
- 2-(3-Chlorophenyl)-3-(5-(2-Cl-5-(trifluoromethyl)phenyl)-2-furyl)acrylonitrile
- 3-(5-Phenyl-2-furyl)-2-propenoic acid
Uniqueness
3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the furan ring provides a reactive site for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H14F3NO2 |
|---|---|
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
(E)-3-(5-phenylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)16-8-4-5-9-17(16)24-19(25)13-11-15-10-12-18(26-15)14-6-2-1-3-7-14/h1-13H,(H,24,25)/b13-11+ |
Clé InChI |
HAFIIMQZAJXNSD-ACCUITESSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B15086722.png)
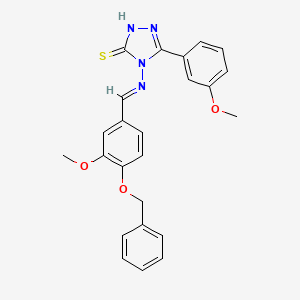
![N'-[(E)-(4-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15086724.png)

![9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B15086734.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15086745.png)
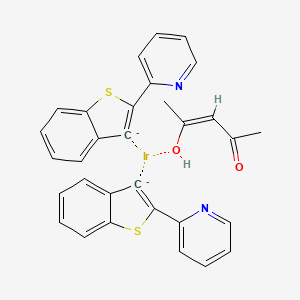

![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15086769.png)
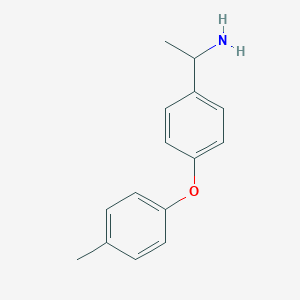
![ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15086782.png)
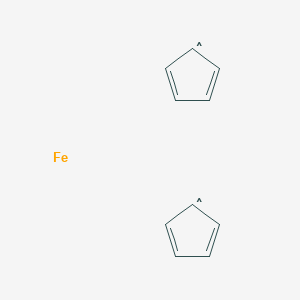
![(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15086798.png)
